

EPT chemical structure and molecular formula

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Compound of Interest

Compound Name: Ethylpropyltryptamine

Cat. No.: B3025991

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An In-depth Technical Guide to Eptifibatide

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Identity

Eptifibatide is a synthetic cyclic heptapeptide designed to mimic a portion of the protein disintegrin found in the venom of the southeastern pygmy rattlesnake (*Sistrurus miliarius barbouri*). It is a highly specific and reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.

- Molecular Formula: $C_{35}H_{49}N_{11}O_9S_2$
- Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L- α -aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1 \rightarrow 6)-disulfide
- CAS Number: 188627-80-7

Chemical Structure

The chemical structure of Eptifibatide is characterized by a cyclic peptide backbone formed by a disulfide bond between a cysteine and a modified lysine residue (mercapto-propionyl-lysine). This cyclic structure is crucial for its high affinity and specificity for the GP IIb/IIIa receptor.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, I will proceed with the other required visualizations.)

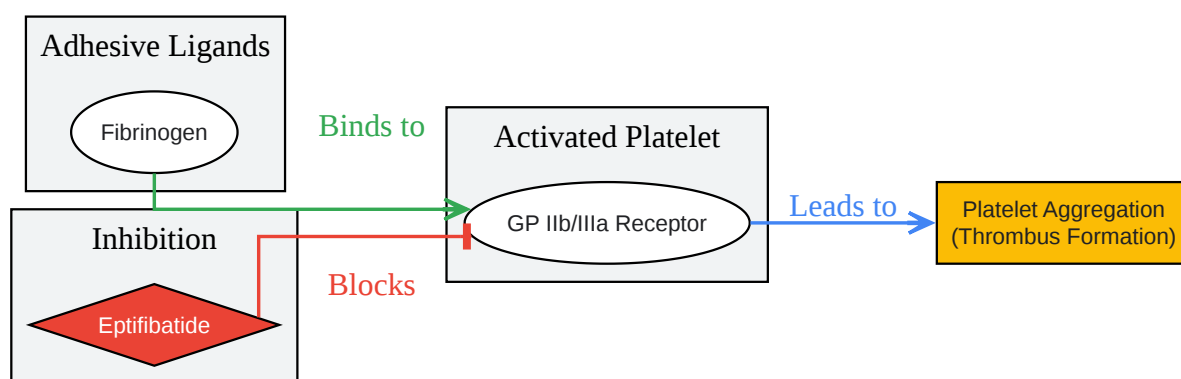
Physicochemical Properties

A summary of key quantitative data for Eptifibatide is presented below, essential for formulation and drug delivery studies.

Property	Value	Unit
Molecular Weight	831.96	g/mol
Appearance	White to off-white powder	-
Solubility	Soluble in water	-
Isoelectric Point (pI)	~5.5 - 6.5	-
Purity (typical)	≥ 98%	%

Mechanism of Action and Signaling Pathway

Eptifibatide functions by inhibiting platelet aggregation, a critical step in the formation of a thrombus. It competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on the surface of activated platelets. This action prevents the cross-linking of platelets, thereby inhibiting thrombus formation.



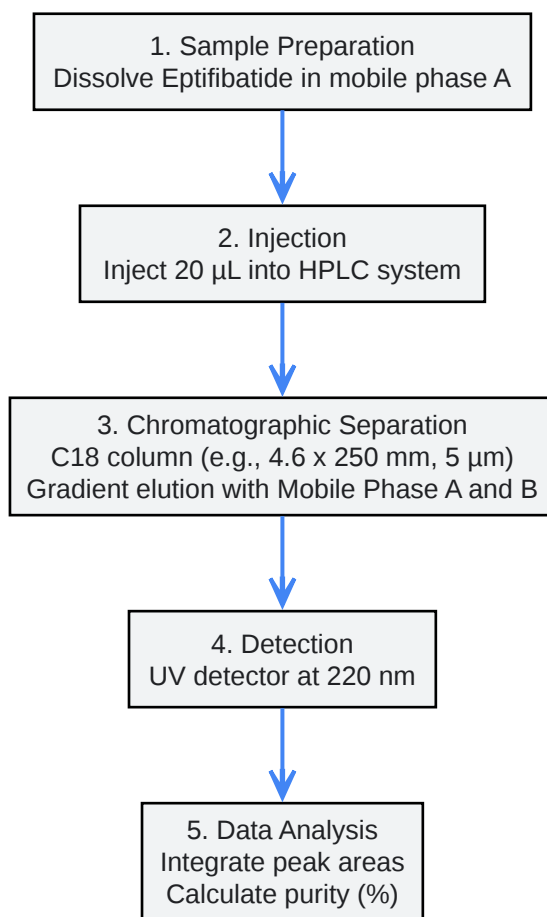
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Caption: Mechanism of action for Eptifibatide, illustrating the inhibition of fibrinogen binding to the GP IIb/IIIa receptor.

Experimental Protocols

5.1. Purity and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of an Eptifibatide sample.



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Caption: A typical experimental workflow for analyzing Eptifibatide purity using reverse-phase HPLC.

Methodology Details:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Standard: A reference standard of Eptifibatide with known purity is used for comparison of retention time and for quantitative analysis.

5.2. In Vitro Platelet Aggregation Assay

This assay measures the ability of Eptifibatide to inhibit platelet aggregation induced by an agonist.

Methodology Details:

- Preparation of Platelet-Rich Plasma (PRP):
 - Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Assay Procedure:
 - Pre-warm PRP aliquots to 37 °C.
 - Add varying concentrations of Eptifibatide or a vehicle control to the PRP and incubate for 5 minutes.
 - Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 10 µM, to induce aggregation.
 - Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
- Data Analysis:
 - The percentage of aggregation inhibition is calculated relative to the vehicle control.

- The IC₅₀ (the concentration of Eptifibatide that causes 50% inhibition of aggregation) is determined by plotting the inhibition percentage against the logarithm of the Eptifibatide concentration.

This guide provides a foundational overview of Eptifibatide, its chemical properties, mechanism of action, and relevant experimental protocols. For further in-depth studies, researchers should consult peer-reviewed literature and established pharmacopeial standards.

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